

"experimental protocol for reactions with Methyl 2-hydroxy-2-methoxyacetate"

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Compound of Interest

Compound Name: *Methyl 2-Hydroxy-2-methoxyacetate*

Cat. No.: *B034612*

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Application Notes and Protocols for Methyl 2-hydroxy-2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of **Methyl 2-hydroxy-2-methoxyacetate**, a versatile chemical reagent in pharmaceutical and organic synthesis. The following sections outline its chemical properties, common applications, and specific reaction protocols, with a focus on its role in the synthesis of complex molecules.

I. Chemical Properties and Safety Information

Methyl 2-hydroxy-2-methoxyacetate is a colorless oil with the molecular formula $C_4H_8O_4$ and a molecular weight of 120.10 g/mol .^{[1][2]} It is soluble in chloroform and methanol.^[3] Due to its hygroscopic and moisture-sensitive nature, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.^[4]

Safety Precautions: This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Property	Value	Reference
CAS Number	19757-97-2	[1][4][5][6]
Molecular Formula	C ₄ H ₈ O ₄	[1][2][3][7]
Molecular Weight	120.10 g/mol	[1]
Boiling Point	117-120 °C	[4]
Density	1.174 ± 0.06 g/cm ³ (Predicted)	[4]
Flash Point	67 °C	[2][4]
Storage Temperature	2-8 °C, under inert gas	[4]

II. Applications in Pharmaceutical Synthesis

Methyl 2-hydroxy-2-methoxyacetate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of Bryostatin 1 derivatives, which are potent protein kinase C (PKC) inhibitors investigated for their potential in cancer therapy.[4][8]

III. Experimental Protocols

While specific, detailed, publicly available experimental protocols for reactions with **Methyl 2-hydroxy-2-methoxyacetate** are limited, its structure suggests reactivity at the hydroxyl and ester functionalities. General protocols for reactions involving similar compounds can be adapted.

A. General Ester Hydrolysis

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common transformation in multi-step synthesis.

Workflow for Ester Hydrolysis:



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Caption: Workflow for the hydrolysis of **Methyl 2-hydroxy-2-methoxyacetate**.

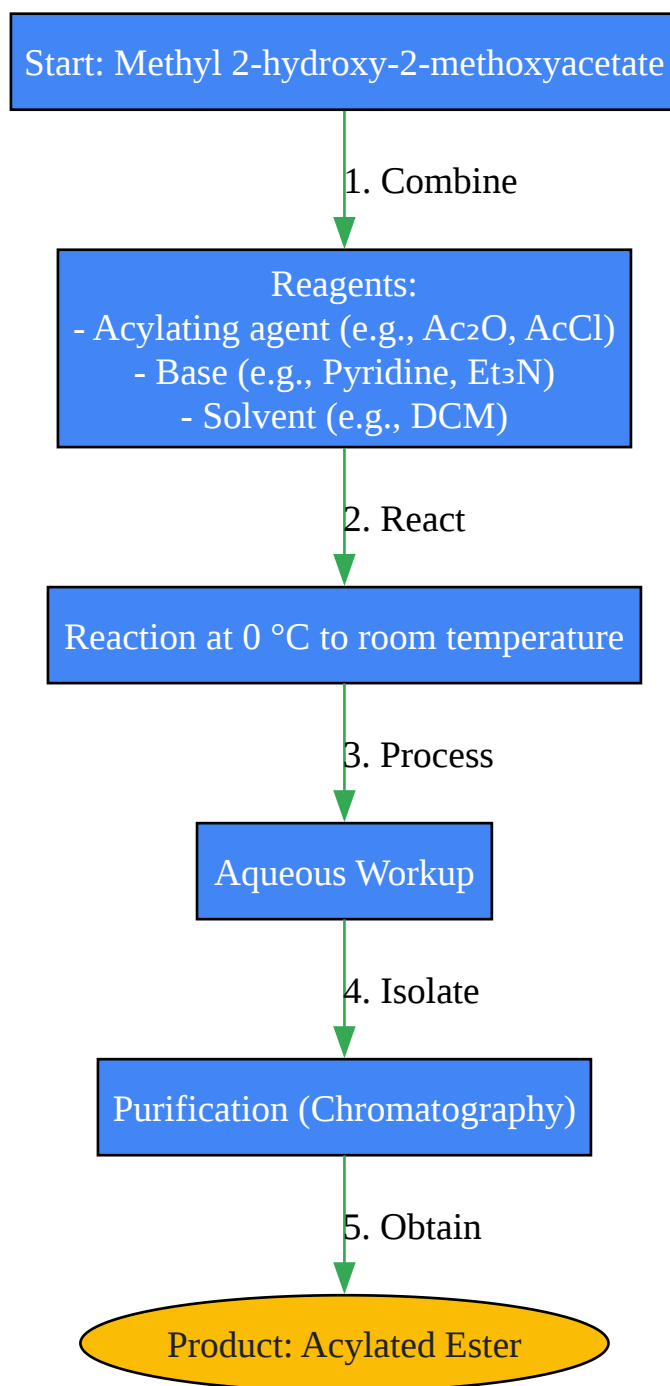
Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve **Methyl 2-hydroxy-2-methoxyacetate** (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
- **Reagent Addition:** Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) in water to the flask.
- **Reaction Monitoring:** Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~3.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
- **Purification:** Purify the crude product by column chromatography on silica gel if necessary.

B. Acylation of the Hydroxyl Group

This protocol details the protection or modification of the hydroxyl group via acylation.

Logical Flow for Acylation:



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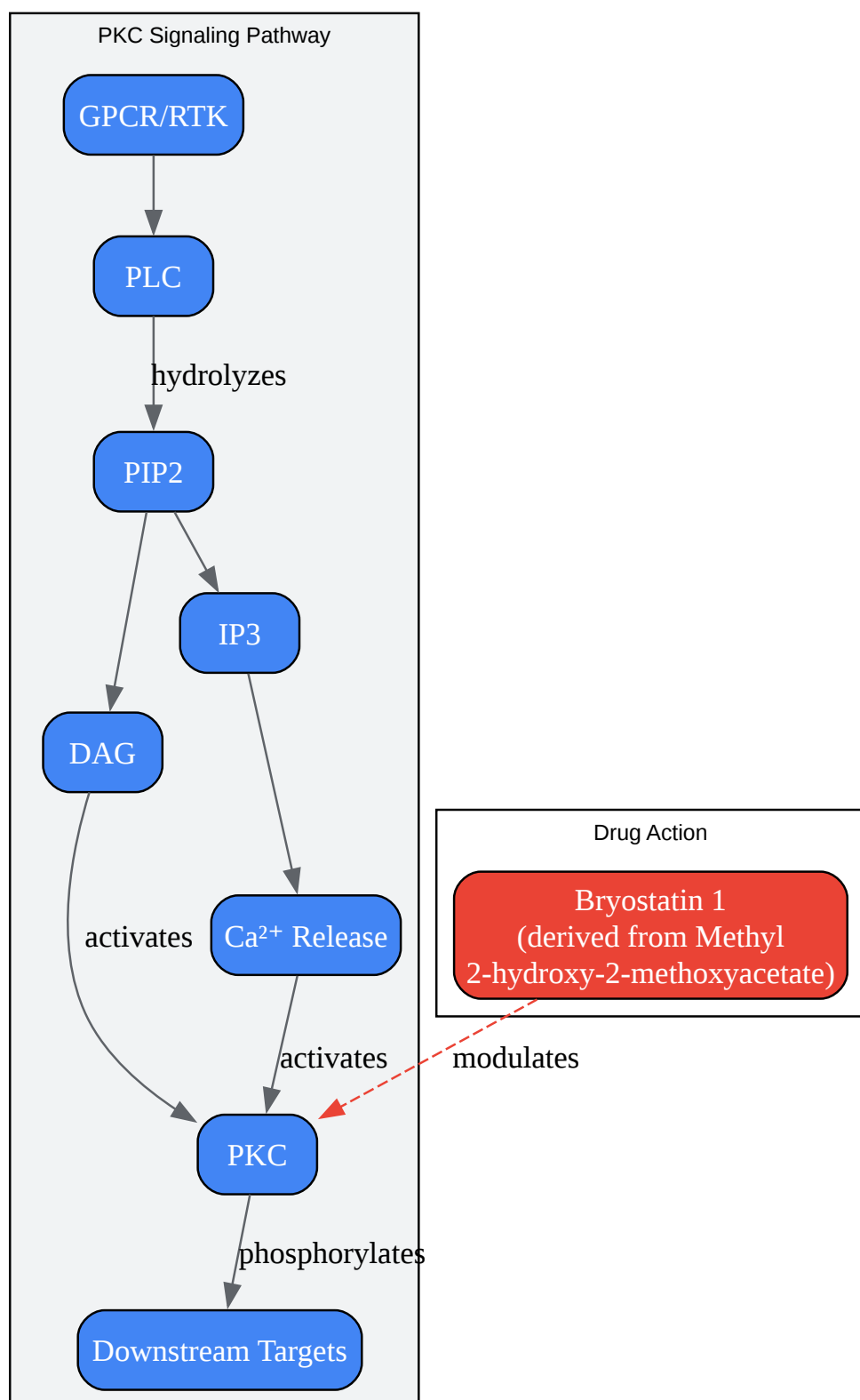
Caption: Logical steps for the acylation of the hydroxyl group.

Protocol:

- **Reaction Setup:** Dissolve **Methyl 2-hydroxy-2-methoxyacetate** (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
- **Reagent Addition:** Add a base, such as pyridine or triethylamine (1.5 eq), to the solution. Cool the mixture to 0 °C in an ice bath.
- **Acylating Agent:** Slowly add the acylating agent, for instance, acetic anhydride (Ac₂O) or acetyl chloride (AcCl) (1.2 eq).
- **Reaction:** Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
- **Workup:** Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- **Extraction:** Separate the layers and extract the aqueous phase with the organic solvent used for the reaction.
- **Drying and Concentration:** Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
- **Purification:** Purify the resulting acylated product by flash column chromatography.

IV. Signaling Pathways

As a precursor for Bryostatin 1 derivatives, **Methyl 2-hydroxy-2-methoxyacetate** is indirectly involved in the modulation of the Protein Kinase C (PKC) signaling pathway. PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins.



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Caption: Simplified Protein Kinase C (PKC) signaling pathway and the modulatory role of Bryostatin 1 derivatives.

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